Regioisomeric Differentiation: C5 vs. C6 Sulfonamide Linkage Defines CCR4 Antagonist Pharmacophore
In a comprehensive SAR study of indazole arylsulfonamides as human CCR4 antagonists, the position of the sulfonamide attachment on the indazole ring was systematically probed. Only small substituents were tolerated at the C5, C6, or C7 positions, with the C6 analogs being the most preferred for CCR4 potency [1]. This establishes the C5-linked 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide as a distinct, less-optimal CCR4 scaffold compared to C6-linked analogs, making it a valuable selectivity control probe or fragment for exploring alternative binding modes.
| Evidence Dimension | CCR4 antagonist potency as a function of indazole sulfonamide linkage position (C4, C5, C6, C7) |
|---|---|
| Target Compound Data | C5-substituted indazole arylsulfonamide (this compound); specific CCR4 IC₅₀ not reported for this exact molecule |
| Comparator Or Baseline | C6-substituted indazole arylsulfonamides are the preferred regioisomers for CCR4 antagonism; the most potent clinical candidate GSK2239633A (a C4-methoxy, N1-benzyl substituted analog) exhibited a pIC₅₀ of 7.96 ± 0.11 against human CCR4 [1] |
| Quantified Difference | C6 > C5 in potency rank order; C5 analogs represent a distinct SAR branch suitable for selectivity profiling |
| Conditions | Recombinant human CCR4 expressed in CHO-K1 cells; [¹²⁵I]-TARC displacement assay (Procopiou et al., 2013) |
Why This Matters
For researchers studying CCR4 allostery or seeking to dissect position-dependent pharmacology, the C5-linked compound serves as a defined low-activity or selectivity control that cannot be substituted with more potent C6-linked analogs.
- [1] Procopiou, P. A., et al. J. Med. Chem. 2013, 56(5), 1946–1960. View Source
